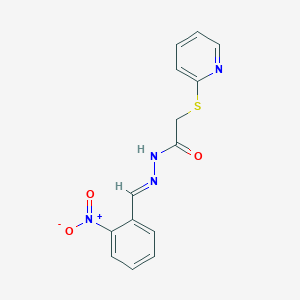

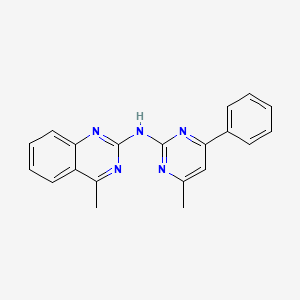

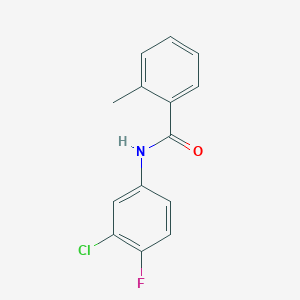

N'-(2-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-acylhydrazones involves a multi-step reaction sequence, starting from specific scaffolds like imidazo[1,2-a]pyridine and proceeding through condensation with various benzaldehyde derivatives. This process results in a mixture of two conformers, indicating the complexity of the synthetic process and the structural flexibility of the compound (Evrard et al., 2022).

Molecular Structure Analysis

Structural characterization of N'-(2-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives and related compounds is commonly performed using techniques like single-crystal X-ray diffraction. The crystal structure reveals the spatial arrangement of atoms and the intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Cheng & Liu, 2007).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including condensation and cyclodehydration, which are essential for the synthesis of different derivatives. The reactivity is significantly influenced by the nitro and pyridinylthio groups, contributing to the versatility of these compounds in chemical synthesis (Görlitzer & Bartke, 2002).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (Kourat et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are a direct consequence of the compound's molecular structure. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and for its application in material science, pharmaceuticals, and other areas (Li et al., 2013).

Applications De Recherche Scientifique

Hg2+ Sensor Development

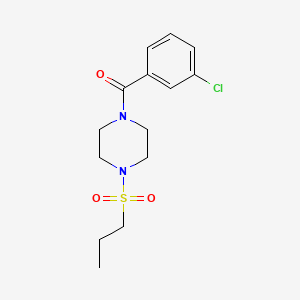

A study by Hussain et al. (2017) described the synthesis of three novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH), aimed at the detection of mercury ions (Hg2+) through a modified glassy carbon electrode. These derivatives demonstrated enhanced sensitivity and a broad linear dynamic range for Hg2+ detection, showcasing potential applications in environmental monitoring and safety assessments. The research highlighted the chemical versatility of NBBSH derivatives in creating selective and sensitive sensors for heavy metal ions in water samples (Hussain, M. M., Rahman, M. M., Arshad, M., & Asiri, Abdullah M., 2017).

Crystal Structure Analysis

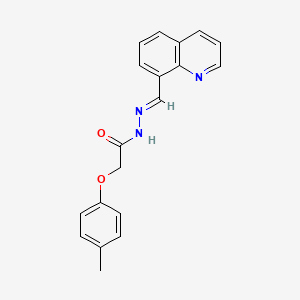

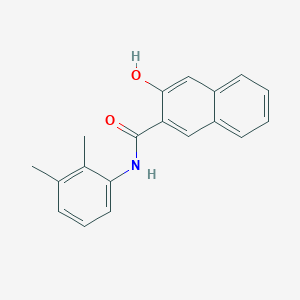

Another study by Cheng and Liu (2007) explored the crystal structure of N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide dimethylformamide disolvate trihydrate. This work delves into the molecular arrangement and interactions within the crystal lattice, contributing to the foundational knowledge necessary for understanding the chemical behavior and potential applications of such compounds in material science and molecular engineering (Cheng, Cuixia & Liu, Haowen, 2007).

Photolabile Groups in Polymer Science

The incorporation of o-nitrobenzyl groups in polymer and materials science has been extensively researched for their photolabile properties. Zhao et al. (2012) provided an overview of the applications of these groups in creating photodegradable hydrogels, thin film patterning, and self-assembled monolayers, showcasing the utility of nitrobenzylidene derivatives in advanced manufacturing and biomedical applications (Zhao, H., Sterner, Elizabeth, Coughlin, E., & Théato, P., 2012).

Urease Inhibition Studies

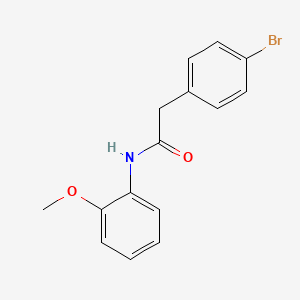

Research by Sheng et al. (2015) focused on the synthesis and characterization of hydrazone compounds, including N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, and their urease inhibitory activities. These compounds showed significant inhibitory effects on urease, suggesting potential applications in agriculture and medicine to control urease-related processes (Sheng, G., Chen, Xiang-fei, Li, Jian, Chen, Jie, Xu, Ying, Han, Yan-Wei, Yang, Ting-Hai, You, Z., & Zhu, Hailiang, 2015).

Nonlinear Optical Properties

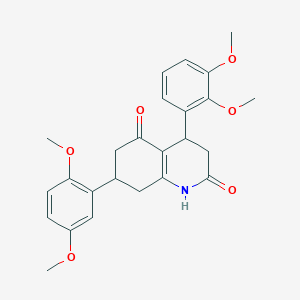

Naseema et al. (2010) synthesized three hydrazones and studied their nonlinear optical properties using a single-beam z-scan technique. These compounds exhibited promising optical power limiting behavior, highlighting their potential in optical device applications like optical limiters and switches. This research underscores the importance of nitrobenzylidene derivatives in developing new materials for advanced optical technologies (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).

Propriétés

IUPAC Name |

N-[(E)-(2-nitrophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-13(10-22-14-7-3-4-8-15-14)17-16-9-11-5-1-2-6-12(11)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBFQJULHYJSDH-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CSC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-nitrobenzylidene)-2-(2-pyridinylthio)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)